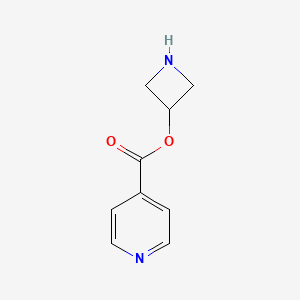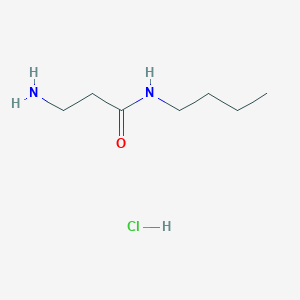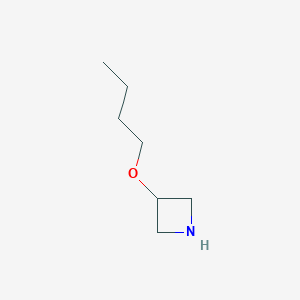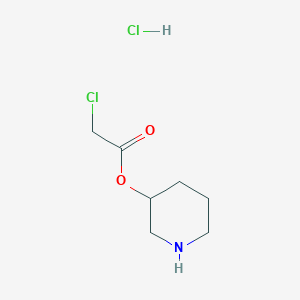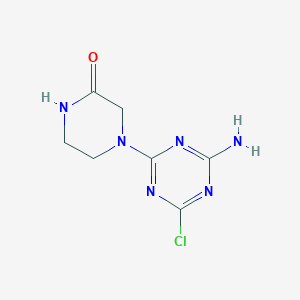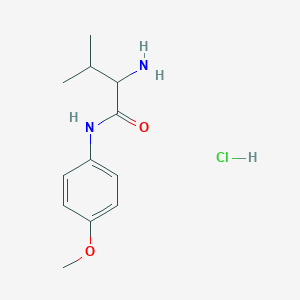
2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride
描述
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance (e.g., color, state of matter) and any distinctive odors.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. It may include information about the compound’s melting point, boiling point, solubility, and chemical stability.科学研究应用
Anticonvulsant and Pain-Attenuating Properties
Primary amino acid derivatives (PAADs), such as 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, have demonstrated pronounced activities in anticonvulsant models and neuropathic pain models. These compounds have shown superior anticonvulsant activities compared to some established drugs like phenobarbital (King et al., 2011).
Cancer Biomarker Studies
Compounds similar to 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been synthesized for evaluating their potential as cancer biomarkers using positron emission tomography (PET) (Zheng et al., 2004).
Corrosion Inhibition
The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, is effective in inhibiting acidic corrosion of mild steel. This compound has achieved high inhibition efficiency, indicating its potential in industrial applications (Bentiss et al., 2009).
Radiosynthesis for Medical Imaging
Derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, such as CGS 27023A, have been used in radiosynthesis for small-animal PET studies, indicating their use in medical imaging and diagnosis (Wagner et al., 2009).
Component in AM-Toxins
2-amino-N-(4-methoxyphenyl)-3-methylbutanamide-related compounds, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, are components in AM-toxins, which are significant in the study of plant pathology and biochemistry (Shimohigashi et al., 1976).
Antibacterial Properties
Certain derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been explored for their antibacterial properties, contributing to the development of new antimicrobial agents (Zhi et al., 2005).
Photosensitizer for Cancer Treatment
Derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been studied as potential photosensitizers for cancer treatment in photodynamic therapy, showing promising results in terms of singlet oxygen quantum yield (Pişkin et al., 2020).
Cardiovascular Research
The compound has been used in studies related to coronary blood flow, especially in conditions of coronary sclerosis and acute myocardial ischemia, indicating its relevance in cardiovascular research (Saito et al., 1977).
安全和危害
This involves identifying any risks associated with handling or using the compound. It may include information about the compound’s toxicity, flammability, and any precautions that should be taken when handling it.
未来方向
This involves identifying areas where further research is needed. It may include suggestions for new experiments to conduct or new applications for the compound.
I hope this information is helpful! If you have any other questions, feel free to ask.
属性
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8(2)11(13)12(15)14-9-4-6-10(16-3)7-5-9;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJSALFXNKEPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



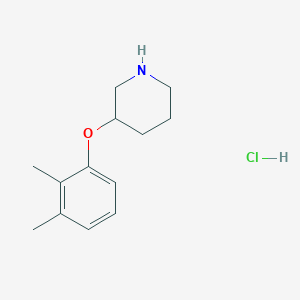
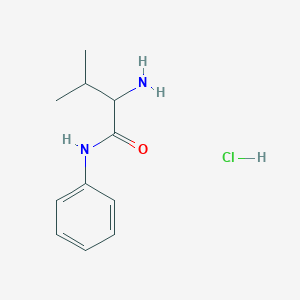
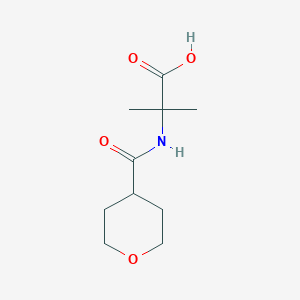
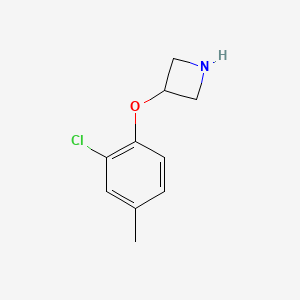
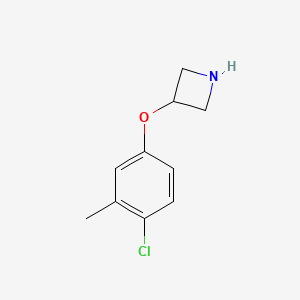
![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)
![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)
